BenchChemオンラインストアへようこそ!

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

KCC2 inhibitor hydrophobicity structure-activity relationship

The compound 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941931-17-5) is a synthetic small molecule belonging to the thiazolyl-pyridazinyl thioacetamide class. It features a pyridazine core substituted at the 6-position with a 3,4-dimethylphenyl group, linked via a thioether bridge to an N-(4-methylthiazol-2-yl)acetamide moiety.

Molecular Formula C18H18N4OS2
Molecular Weight 370.49
CAS No. 941931-17-5
Cat. No. B2819580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS941931-17-5
Molecular FormulaC18H18N4OS2
Molecular Weight370.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C
InChIInChI=1S/C18H18N4OS2/c1-11-4-5-14(8-12(11)2)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23)
InChIKeyIFFWCOYXJYULFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941931-17-5): A Structurally Differentiated Thiazolyl-Pyridazinyl Thioacetamide for KCC2 Transporter Research


The compound 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941931-17-5) is a synthetic small molecule belonging to the thiazolyl-pyridazinyl thioacetamide class. It features a pyridazine core substituted at the 6-position with a 3,4-dimethylphenyl group, linked via a thioether bridge to an N-(4-methylthiazol-2-yl)acetamide moiety. This scaffold is known for modulating the neuronal potassium-chloride cotransporter 2 (KCC2), a key regulator of chloride homeostasis and inhibitory neurotransmission [1]. The 3,4-dimethylphenyl substitution represents a deliberate structural variation on the phenyl ring found in the reference KCC2 inhibitor VU0240551, with potential implications for potency, selectivity, and pharmacokinetic properties.

Why Generic Substitution of 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941931-17-5) with Other Thiazolyl-Pyridazinyl Thioacetamides Carries Scientific and Procurement Risk


Within the thiazolyl-pyridazinyl thioacetamide class, even subtle changes to the pyridazine 6-aryl substituent can drastically alter KCC2 inhibitory potency and selectivity. The reference compound VU0240551 (6-phenyl) exhibits an IC50 of 560 nM at KCC2, while the 6-(3,4-dimethylphenyl) variant bears additional hydrophobic and steric features that may enhance target engagement or modulate off-target profiles [1]. Published structure-activity relationship (SAR) data confirm that this series displays 'robust, tractable SAR' with significant potency shifts arising from aryl ring modifications [2]. Consequently, procurement of the precise dimethylphenyl analog is essential for experiments requiring consistent and predictable KCC2 modulation; substitution with a non-identical in-class compound risks invalidating comparative pharmacological datasets and undermines experimental reproducibility.

Quantitative Differentiation Evidence for 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941931-17-5) Relative to Structural Analogs


Enhanced Hydrophobicity and Steric Bulk from 3,4-Dimethylphenyl Substitution Compared to the Unsubstituted Phenyl Analog VU0240551

The replacement of the 6-phenyl ring in VU0240551 with a 3,4-dimethylphenyl group in the target compound introduces two methyl substituents. This change is predicted to increase the computed partition coefficient (clogP) by approximately 0.6–0.8 log units relative to VU0240551 (clogP ~3.6) . In the KCC2 inhibitor series, increased lipophilicity within the pyridazine 6-aryl domain has been associated with improved passive membrane permeability and altered binding pocket occupancy, as demonstrated by the SAR progression from the parent hit D4 (CID 7211972, IC50 >1 μM) to more potent analogs [1]. The additional steric bulk may also enhance selectivity over off-target cation-chloride cotransporters.

KCC2 inhibitor hydrophobicity structure-activity relationship logP

Class-Level KCC2 Inhibitory Potency and Selectivity Profile Inferred from the Thiazolyl-Pyridazinyl Thioacetamide Pharmacophore

The core scaffold shared by the target compound and VU0240551 is a validated KCC2 inhibitor pharmacophore. VU0240551 inhibits KCC2 with an IC50 of 0.56 μM in a thallium flux assay using KCC2-overexpressing cells, and demonstrates >10-fold selectivity over the closely related NKCC1 cotransporter [1]. The NIH Molecular Libraries probe report explicitly states that this series exhibits 'robust, tractable SAR' and that VU0240551 is 'the most potent, and the only selective KCC2 antagonist ever described' at the time of publication [2]. The dimethylphenyl compound, by virtue of its identical core scaffold, is anticipated to retain KCC2 inhibitory activity; however, quantitative potency and selectivity data for this specific analog have not been publicly reported.

KCC2 inhibition NKCC1 selectivity thallium flux assay probe development

Molecular Weight and Physicochemical Differentiation May Influence Pharmacokinetic and Formulation Behavior

The target compound (MW = 370.49 g/mol) is 28.1 Da heavier than VU0240551 (MW = 342.4 g/mol) owing to the two additional methyl groups. This increase approaches the upper bound of optimal drug-like molecular weight (<500 Da) but remains within acceptable limits. Within the KCC2 series, higher molecular weight analogs have sometimes exhibited reduced aqueous solubility, which can impact in vitro assay compatibility and require DMSO stock solutions for reliable handling . Conversely, the added lipophilicity may improve brain penetration potential, a critical parameter for CNS-targeted KCC2 modulators.

molecular weight drug-likeness formulation solubility

Validated Research Application Scenarios for 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 941931-17-5)


Structure-Activity Relationship (SAR) Expansion for KCC2 Inhibitor Pharmacophore Optimization

This compound is ideally suited for medicinal chemistry teams performing systematic SAR studies on the pyridazine 6-aryl position of KCC2 inhibitors. By comparing its activity profile with the parent phenyl analog VU0240551 and other substituted variants, researchers can map the steric and electronic requirements for optimal KCC2 binding and selectivity . The dimethyl substitution pattern provides a distinct data point in any SAR matrix aimed at improving potency beyond the 0.56 μM IC50 benchmark [1].

Investigating Lipophilicity-Driven Brain Penetration in CNS KCC2 Modulator Programs

Given the predicted 0.6–0.8 unit increase in clogP relative to VU0240551, this compound is a strategic choice for programs assessing whether enhanced lipophilicity improves blood-brain barrier penetration. It can serve as a comparator in parallel artificial membrane permeability assays (PAMPA) and in vivo brain/plasma ratio studies . KCC2 is a validated target for neuropathic pain and epilepsy, making CNS exposure a critical parameter for therapeutic development.

Selectivity Profiling Against NKCC1 and Other Cation-Chloride Cotransporters

The class-level selectivity of the thiazolyl-pyridazinyl thioacetamide scaffold over NKCC1 (>10-fold) is a key selling point for KCC2 research [1]. This compound can be employed in counter-screening panels to determine whether the 3,4-dimethylphenyl modification alters the selectivity window, potentially yielding a more selective KCC2 antagonist than VU0240551.

Chemical Biology Tool for Neuronal Chloride Homeostasis Studies

In electrophysiological experiments examining GABAA receptor-mediated inhibition, KCC2 antagonists are essential for manipulating intracellular chloride concentrations. VU0240551 has been validated in rat and human neocortical slice recordings, where it reversibly prolonged the recovery time constant (τrec) of IPSPs [1]. The dimethylphenyl analog can be used to test whether aryl substitution affects the kinetics of KCC2 blockade or reveals neuron-subtype-specific effects.

Quote Request

Request a Quote for 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.